(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
Overview
Description
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex organic compound featuring a thienyl group substituted with bromine atoms, a pyrazolyl group, and a piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone typically involves multi-step organic reactions. The initial step often includes the bromination of a thienyl precursor to introduce bromine atoms at the 4 and 5 positions. This is followed by the formation of the pyrazolyl group through cyclization reactions involving appropriate precursors. The final step involves the coupling of the pyrazolyl group with a piperazino moiety under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while substitution of the bromine atoms could yield various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of thienyl and pyrazolyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets. The thienyl and pyrazolyl groups can interact with enzymes, receptors, or other proteins, modulating their activity. The piperazino moiety may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone include:
- (4,5-dibromo-2-thienyl){4-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
- (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-3-yl)methyl]piperazino}methanone
- (4,5-dibromo-2-thienyl){4-[(1,3,5-trimethyl-1H-pyrazol-5-yl)methyl]piperazino}methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4,5-dibromothiophen-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2N4OS/c1-10-12(11(2)20(3)19-10)9-21-4-6-22(7-5-21)16(23)14-8-13(17)15(18)24-14/h8H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXONDUSQICMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)C(=O)C3=CC(=C(S3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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